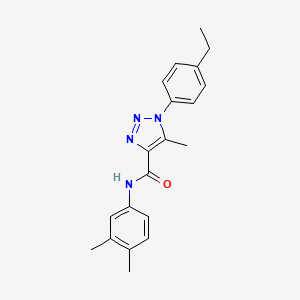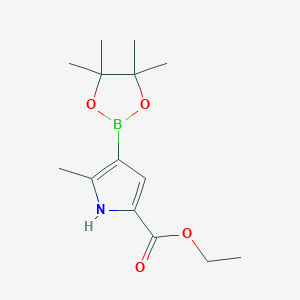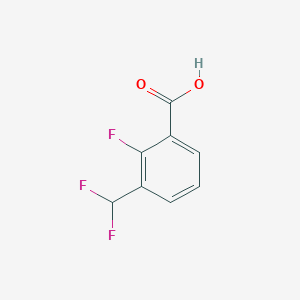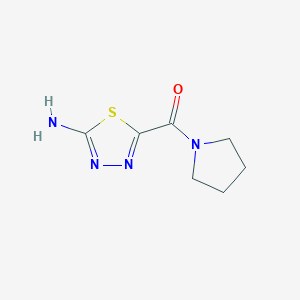![molecular formula C22H14ClFN2O4 B2568696 7-Cloro-1-(4-fluorofenil)-6-metil-2-(5-metilisoxazol-3-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 874396-05-1](/img/structure/B2568696.png)
7-Cloro-1-(4-fluorofenil)-6-metil-2-(5-metilisoxazol-3-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H14ClFN2O4 and its molecular weight is 424.81. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los fragmentos isoxazol y pirrol dentro de la estructura del compuesto son conocidos por exhibir propiedades anticancerígenas. La investigación indica que los derivados de isoxazol pueden tener un amplio espectro de propiedades farmacológicas, incluida la actividad anticancerígena . Pueden inhibir la proliferación de células cancerosas con efectos mínimos sobre las células normales. Este compuesto podría investigarse por su posible uso en terapias contra el cáncer dirigidas, especialmente teniendo en cuenta su similitud estructural con otros compuestos con actividades anticancerígenas conocidas.
Estudios Antimicrobianos
Los compuestos que contienen la subunidad pirrol se han utilizado en el desarrollo de antibióticos . La presencia de ambos anillos pirrol e isoxazol en este compuesto sugiere que puede tener aplicaciones en la síntesis de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias u hongos.
Desarrollo de Fármacos Antiinflamatorios
Los derivados de isoxazol se han asociado con propiedades antiinflamatorias . Este compuesto podría ser un candidato para la síntesis de nuevos fármacos antiinflamatorios, ofreciendo potencialmente una alternativa a los medicamentos actuales con menos efectos secundarios.
Inhibición Enzimática
Los derivados de pirazol, que están relacionados estructuralmente con el compuesto en cuestión, han demostrado la capacidad de inhibir varias enzimas involucradas en la división celular . Este compuesto podría explorarse por su actividad inhibitoria enzimática, que podría ser útil en el tratamiento de enfermedades donde la proliferación celular es un factor, como la psoriasis o la artritis reumatoide.
Agentes Neuroprotectores
Los derivados de pirrol se han identificado como posibles agentes neuroprotectores . Este compuesto podría investigarse por su capacidad para proteger las células nerviosas del daño o la muerte en trastornos neurológicos como la enfermedad de Alzheimer o la enfermedad de Parkinson.
Investigación Antiviral
Las características estructurales de este compuesto, particularmente el anillo isoxazol, se han relacionado con la actividad anti-VIH . Podría investigarse por su posible uso como agente antiviral, posiblemente conduciendo a nuevos tratamientos para el VIH u otras infecciones virales.
Agentes Hipoglucémicos
Los derivados de isoxazol también se han asociado con efectos hipoglucémicos (reductores del azúcar en la sangre) . Este compuesto podría estudiarse por su posible aplicación en el tratamiento de la diabetes, especialmente la diabetes tipo 2, donde la resistencia a la insulina es un factor clave.
Fármacos para Reducir el Colesterol
Los compuestos que contienen pirrol se han utilizado en el desarrollo de fármacos para reducir el colesterol . La estructura de este compuesto sugiere que podría ser beneficioso para crear nuevos medicamentos que pueden ayudar a controlar los niveles altos de colesterol, reduciendo así el riesgo de enfermedades cardiovasculares.
Mecanismo De Acción
Target of Action
Pyrrole-containing compounds, like “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, are known to have diverse biological targets. They are found in many natural products and marketed drugs . They have been reported to have various therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Without specific studies on “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s hard to determine the exact biochemical pathways this compound affects. Pyrrole-containing compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
Propiedades
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPPPXBQKOMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)
![N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)


![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)
![N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2568630.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)



![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)
